Diagnostic Specificity for C5-OH Disorders: Tiglylglycine vs. 3-Methylcrotonylglycine
In second-tier newborn screening for C5OH-related disorders, both tiglylglycine (TG) and 3-methylcrotonylglycine (3MCG) are used. However, the TG/acetylglycine (AG) ratio and the 3MCG/AG ratio are both required to increase diagnostic specificity for β-ketothiolase deficiency (BKTD) and 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCD), respectively. This demonstrates that tiglylglycine is not a standalone marker but part of a specific panel for differential diagnosis, where the TG/AG ratio provides unique information not available from 3MCG alone [1].
| Evidence Dimension | Diagnostic Specificity for C5OH-Related Disorders |
|---|---|
| Target Compound Data | Tiglylglycine (TG) and TG/acetylglycine (AG) ratio increase specificity for β-ketothiolase deficiency (BKTD) |
| Comparator Or Baseline | 3-Methylcrotonylglycine (3MCG) and 3MCG/AG ratio increase specificity for 3-Methylcrotonyl-CoA carboxylase deficiency (3-MCCD) |
| Quantified Difference | Both ratios are required for differential diagnosis; the TG/AG ratio is specific to BKTD, while the 3MCG/AG ratio is specific to 3-MCCD. |
| Conditions | UPLC-MS/MS analysis of acylglycines in dried blood spots from newborns with C5OH-related disorders |
Why This Matters
Procurement of tiglylglycine as a certified reference standard is essential for clinical laboratories to establish accurate cutoffs for the TG/AG ratio, as this ratio is not calculable from 3MCG data, directly impacting diagnostic specificity and reducing false-positive rates.
- [1] Fisher L, et al. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry. Clin Biochem. 2018;53:76-81. PMID: 29402417. View Source
